molecular formula C27H27N3O2S B2883637 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline CAS No. 866844-34-0

3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline

Cat. No.: B2883637
CAS No.: 866844-34-0
M. Wt: 457.59
InChI Key: KEBVVIDLCRLWKW-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline is a sophisticated small molecule designed for research purposes, integrating a quinoline core and a piperazine scaffold. The quinoline structure is a privileged pharmacophore in medicinal chemistry, frequently investigated for its potential to interact with various biological targets . Specifically, 4-piperazinylquinoline derivatives have been identified as key structural motifs in compounds studied for their activity against tyrosine kinases and bacterial pathogens . The piperazine ring is a common feature in many bioactive molecules and approved therapeutics, often employed to optimize physicochemical properties and enhance interaction with target proteins . This compound's molecular architecture, which links a benzenesulfonyl group to the quinoline core, suggests potential as an intermediate or lead compound in the development of receptor tyrosine kinase inhibitors . Furthermore, the hybrid structure, featuring a lipophilic aromatic domain, may also be of interest in antimicrobial research, as similar quinoline-piperazine hybrids have shown promising, selective activity against Gram-positive bacterial strains such as Staphylococcus aureus in preclinical studies . This reagent is intended for use in exploratory biological screening, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies within these and other therapeutic areas.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-20-12-13-25(21(2)18-20)29-14-16-30(17-15-29)27-23-10-6-7-11-24(23)28-19-26(27)33(31,32)22-8-4-3-5-9-22/h3-13,18-19H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBVVIDLCRLWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N6O2SC_{24}H_{26}N_6O_2S with a molecular weight of 462.57 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and a piperazine ring, which contributes to its biological activity.

Property Value
Molecular FormulaC24H26N6O2S
Molecular Weight462.57 g/mol
LogP4.9437
Polar Surface Area67.453 Ų
Hydrogen Bond Acceptors8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate quinoline derivatives with benzenesulfonamide and piperazine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and continuous flow methods.

Inhibition of Carbonic Anhydrases

A significant area of research has focused on the inhibition of carbonic anhydrases (CAs), which are crucial metalloenzymes involved in numerous physiological processes. Studies have shown that quinoline derivatives can act as effective inhibitors of human isoforms hCA I and hCA II.

  • Inhibition Potency : The compound demonstrated varying degrees of inhibition against hCA isoforms, with reported KiK_i values indicating strong inhibitory potential:
    • hCA I: KiK_i range from 0.966 to 9.091 μM
    • hCA II: KiK_i range from 0.083 to 3.594 μM

The primary sulfonamide group in the compound is essential for binding to the zinc ion in the active site of the enzyme, enhancing its inhibitory efficacy .

Anticancer Activity

Research has also highlighted the potential anticancer properties of quinoline derivatives. Compounds similar to this compound have exhibited cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Antimicrobial Properties

In a recent study, derivatives of quinoline were evaluated for their antimicrobial activity against several bacterial strains. The results indicated that compounds containing the benzenesulfonamide moiety exhibited significant antibacterial effects, suggesting potential applications in treating infections caused by resistant bacteria .

Evaluation Against Neurological Disorders

Another investigation assessed the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these quinoline derivatives could modulate neurotransmitter systems, providing a basis for developing treatments for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Key Structural Features :

  • Quinoline core: Aromatic heterocycle providing planar rigidity for target binding.
  • 3-Benzenesulfonyl group : Enhances hydrogen bonding and electrostatic interactions.
  • 4-Piperazine substitution : A 2,4-dimethylphenyl group modulates steric and electronic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related quinoline-piperazine derivatives:

Compound Name Quinoline Substituents Piperazine Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-(Benzenesulfonyl) 4-(2,4-dimethylphenyl) C27H26N3O2S 456.58 High lipophilicity, strong electron-withdrawing sulfonyl group
4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline 7-Chloro 4-Benzenesulfonyl C19H17ClN3O2S 398.88 Chloro substitution enhances halogen bonding; antimalarial potential
3-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]propanoic acid 7-Chloro Propanoic acid C16H17ClN3O2 326.78 Carboxylic acid improves water solubility; metabolite of piperaquine
Piperaquine tetraphosphate 7-Chloro (bis-quinoline core) Propyl-linked bis-piperazine C29H32Cl2N6·4H3PO4 927.56 (base) Bis-quinoline structure; long-acting antimalarial with phosphate salt form
4-Methyl-2-(piperazin-1-yl)quinoline 4-Methyl Unsubstituted piperazine C14H17N3 227.30 Minimal steric hindrance; simpler structure for baseline activity studies

Key Differentiators

  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound offers a balance of lipophilicity and steric bulk, distinguishing it from chloro- or carboxyl-substituted analogs.
  • Synthetic Accessibility: The target compound’s synthesis is less complex than bis-quinoline systems (e.g., piperaquine), enabling scalable production .
  • Therapeutic Potential: Unlike antimalarial-focused analogs, the target’s structure may suit applications in central nervous system disorders or cancer, where lipophilicity and sulfonamide interactions are advantageous.

Q & A

Q. What are the key synthetic pathways for preparing 3-(benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline?

The synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Cyclization of substituted anilines with carbonyl derivatives under acidic conditions.
  • Sulfonylation : Introduction of the benzenesulfonyl group at the 3-position using sulfonyl chlorides in the presence of a base (e.g., triethylamine).
  • Piperazine coupling : Reaction of the 4-chloro-quinoline intermediate with 4-(2,4-dimethylphenyl)piperazine under nucleophilic aromatic substitution (SNAr) conditions . Methodological Note: Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to improve yield and purity. Use thin-layer chromatography (TLC) for real-time monitoring .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine-quinoline linkage. For example, aromatic protons in the 2,4-dimethylphenyl group appear as distinct doublets in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • X-ray crystallography (if crystals are obtainable): Resolve spatial configuration and intermolecular interactions .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield in piperazine coupling) be addressed?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance SNAr reactivity.
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate the reaction .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts . Data Contradiction Note: Conflicting reports on ideal reaction temperatures (60–120°C) suggest substrate-specific optimization is critical .

Q. What strategies are used to study structure-activity relationships (SAR) for receptor binding?

  • Functional group substitution : Synthesize analogs with modified benzenesulfonyl or piperazine moieties and compare binding affinities via radioligand assays .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin (5-HT₂A) or dopamine receptors. Validate with mutagenesis studies .
  • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using comparative SAR datasets .

Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?

  • Metabolic stability assays : Evaluate cytochrome P450-mediated degradation using liver microsomes. Modify substituents (e.g., fluorination) to enhance metabolic stability .
  • Blood-brain barrier (BBB) penetration : Assess logP values and perform in situ perfusion studies. Piperazine derivatives often exhibit favorable BBB permeability due to moderate lipophilicity .
  • Species-specific differences : Cross-validate receptor binding profiles in human vs. rodent models to account for interspecies variations .

Mechanistic and Functional Studies

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Receptor binding assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]ketanserin for 5-HT₂A) to determine IC₅₀ values .
  • Downstream signaling analysis : Measure cAMP or Ca²⁺ flux changes in transfected HEK293 cells expressing target receptors .
  • Inhibitor co-treatment : Use selective antagonists (e.g., risperidone for dopamine D₂) to isolate pathway contributions .

Q. How does the compound’s stereoelectronic profile influence its reactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The benzenesulfonyl group acts as an electron-withdrawing group, directing reactivity to the quinoline’s 4-position .
  • Solvatochromism studies : UV-Vis spectroscopy in solvents of varying polarity to assess charge-transfer transitions .

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